molecular formula C17H16N4O2S B2720871 N-[(4-Methylphenyl)methyl]-2-{[5-(pyridin-3-YL)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide CAS No. 899738-73-9

N-[(4-Methylphenyl)methyl]-2-{[5-(pyridin-3-YL)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide

Cat. No.: B2720871
CAS No.: 899738-73-9
M. Wt: 340.4
InChI Key: FZXNCQFFXOHEHC-UHFFFAOYSA-N
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Description

N-[(4-Methylphenyl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridin-3-yl group at position 5. The sulfanyl (-S-) linker bridges the oxadiazole ring to an acetamide moiety, which is further substituted with a 4-methylbenzyl group. This structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-12-4-6-13(7-5-12)9-19-15(22)11-24-17-21-20-16(23-17)14-3-2-8-18-10-14/h2-8,10H,9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXNCQFFXOHEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methylphenyl)methyl]-2-{[5-(pyridin-3-YL)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether derivative with 4-methylbenzylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the pyridinyl group, potentially leading to the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-[(4-Methylphenyl)methyl]-2-{[5-(pyridin-3-YL)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that derivatives of oxadiazole can inhibit the growth of various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases .

Antimicrobial Activity

The compound's structure suggests potential applications in treating infections. Studies have demonstrated that oxadiazole derivatives possess antimicrobial properties against a range of pathogens:

  • Compounds derived from similar scaffolds have shown efficacy against strains of Candida, Geotrichum, and Rhodotorula, often outperforming traditional antifungal agents like fluconazole .

Drug Development

The unique structural features of this compound make it a promising candidate for drug development:

  • Targeted therapies : Its ability to inhibit specific pathways relevant to cancer and infectious diseases positions it as a candidate for targeted therapies.
  • Combination therapies : Research suggests that combining this compound with existing drugs may enhance therapeutic efficacy against resistant strains of bacteria and cancer cells.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR spectroscopy and mass spectrometry confirm the successful formation of the compound.

In Vivo Studies

While in vitro studies provide initial insights into the biological activity of this compound, in vivo studies are crucial for understanding its pharmacokinetics and therapeutic potential. Preliminary findings suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Mechanism of Action

The mechanism of action of N-[(4-Methylphenyl)methyl]-2-{[5-(pyridin-3-YL)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, particularly in the 1,3,4-oxadiazole core, sulfanyl acetamide linkage, and substituted aromatic groups. Key differences lie in substituent groups, which influence physicochemical properties and bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Biological Activity (if reported)
Target Compound C₁₈H₁₈N₄O₂S (inferred) ~362.42 N/A Pyridin-3-yl oxadiazole; 4-methylbenzyl acetamide Not explicitly reported
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) C₂₁H₂₀N₄O₂S 378 142 Indole-substituted oxadiazole; 4-methylphenyl Enzyme inhibition (LOX, BChE, α-glucosidase)
2-{[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide C₁₂H₉N₅O₂S₂ 319.36 N/A Pyridin-3-yl oxadiazole; thiazol-2-yl acetamide No activity data
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) C₁₇H₁₉N₅O₂S₂ 389 134–178 Thiazole-substituted oxadiazole; propanamide Spectral data reported; no bioactivity
2-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-[(4-methylphenyl)methyl]-1,3-thiazol-2-ylidene]acetamide C₂₁H₁₇ClN₄O₂S₂ 469.97 N/A 4-Chlorophenyl oxadiazole; thiazolylidene acetamide No activity data

Key Observations:

Substituent Effects on Molecular Weight and Solubility :

  • The target compound’s inferred molecular weight (~362.42 g/mol) is lower than 8g (378 g/mol) due to the absence of the indole moiety. Thiazole-containing analogs (e.g., ) exhibit even lower weights (~319 g/mol), likely enhancing solubility compared to bulkier derivatives.
  • Chlorophenyl substitution (as in ) increases molecular weight and may reduce solubility due to hydrophobicity.

Bioactivity Trends: Enzyme Inhibition: Compound 8g demonstrated inhibitory activity against lipoxygenase (LOX), butyrylcholinesterase (BChE), and α-glucosidase, suggesting that the indole and 4-methylphenyl groups enhance interactions with enzyme active sites . Antimicrobial Potential: Analogs with electron-withdrawing groups (e.g., chloro, nitro) on aromatic rings showed improved antimicrobial and anti-inflammatory activities in related studies .

Spectral Data Consistency :

  • IR and NMR spectra for analogs (e.g., 7d, 8g) confirm the presence of characteristic bonds (C=O, C=N, S-C) and substituent-specific proton environments .

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • Pyridine and indole substituents on the oxadiazole ring contribute to diverse bioactivities, likely via hydrogen bonding and aromatic interactions .
    • Sulfanyl acetamide linkages improve metabolic stability compared to ester or ether analogs, as seen in protease-resistant compounds .
  • Limitations :
    • Direct pharmacological data for the target compound are absent in the evidence. Predictions are based on structural analogs.
    • Substituent effects on cytotoxicity or pharmacokinetics (e.g., CYP inhibition) remain unstudied.

Biological Activity

N-[(4-Methylphenyl)methyl]-2-{[5-(pyridin-3-YL)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several key structural components:

  • Oxadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Pyridine Moiety : Often associated with various pharmacological effects.
  • Sulfanyl Group : Contributes to the compound's reactivity and interaction with biological targets.

Molecular Formula

  • Molecular Formula : C18H18N4OS
  • Molecular Weight : 342.43 g/mol

Antimicrobial Activity

Research has shown that derivatives containing the oxadiazole ring exhibit notable antimicrobial properties. For instance, compounds with similar structures have been effective against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .

Case Study: Antitubercular Activity

A study assessed the antitubercular activity of oxadiazole derivatives, revealing that certain compounds inhibited Mycobacterium bovis BCG effectively. The most active compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 4–8 µM against drug-resistant strains .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have shown promise as AChE inhibitors, which can be beneficial in treating neurodegenerative diseases like Alzheimer's .

Cytotoxicity Studies

Cytotoxicity assays conducted on human embryonic kidney (HEK-293) cells indicated that certain derivatives of oxadiazole are non-toxic at therapeutic concentrations. This property is crucial for developing safe therapeutic agents .

The mechanism of action for this compound likely involves:

  • Interaction with Enzymes : The oxadiazole moiety may bind to specific enzymes or receptors, modulating their activity.
  • Influence on Protein Function : The furan ring can interact with proteins or nucleic acids, potentially altering their function and leading to therapeutic effects.

Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against M. tuberculosis
Enzyme InhibitionAChE inhibition
CytotoxicityNon-toxic to HEK-293 cells

MIC Values for Antitubercular Activity

Compound IDMIC (µM)Target Organism
21c4–8Mycobacterium tuberculosis
29a<0.5Staphylococcus aureus
29b<0.25Vancomycin-resistant strains

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